Cicloxolone

Anti-herpes screening Triterpenoid antiviral potency HSV-1/HSV-2 differential susceptibility

Cicloxolone is the only triterpenoid with published RCT data showing superiority over placebo for pain (p=0.044) and healing (p=0.023) in genital herpes—carbenoxolone failed the same trial. Unlike carbenoxolone, CCX abolishes HSV-2 replication and retains full activity against ACG^R, PAA^R, and TK^- mutants, serving as an essential 300 µM positive control. Its 8+ virus family coverage eliminates the need for separate reference inhibitors. Verify compound identity: do not substitute carbenoxolone or glycyrrhetinic acid in protocols optimized for cicloxolone.

Molecular Formula C38H56O7
Molecular Weight 624.8 g/mol
Cat. No. B1231290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicloxolone
Synonyms3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate
cicloxolone
cicloxolone sodium
cicloxolone, (3beta(cis),20beta)-isomer, disodium salt
Molecular FormulaC38H56O7
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1
InChIKeyIPIHZIYZLLMCRF-ZSJZDYJNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicloxolone: Sourcing and Specifications for a Broad-Spectrum Triterpenoid Antiviral Research Compound


Cicloxolone (CAS 52247-86-6, free base; disodium salt CAS 61435-39-0) is a synthetic triterpenoid derived from glycyrrhetinic acid, the aglycone of glycyrrhizic acid found in licorice root [1]. Its molecular formula is C38H56O7 (free base, MW 624.85) or C38H54Na2O7 (disodium salt, MW 668.81), and it is structurally characterized by a cis-1,2-cyclohexanedicarboxylate esterification at the 3β-hydroxy position of the oleanane pentacyclic scaffold [1][2]. Cicloxolone is classified by the NCI Thesaurus as a broad-spectrum antiviral agent with a complex, largely non-specific mode of action that includes impairment of Golgi apparatus functions related to viral glycoprotein transport [3]. Unlike its closest structural relatives—carbenoxolone and glycyrrhetinic acid—cicloxolone bears a distinctive cyclohexane dicarboxylate moiety that contributes to its differentiated potency and spectrum profile, making direct analog substitution problematic in antiviral research programs [2].

Why Carbenoxolone, Glycyrrhetinic Acid, or Other Triterpenoid Analogs Cannot Substitute for Cicloxolone in Antiviral Assays


Triterpenoid compounds within the glycyrrhetinic acid family exhibit pronounced structure-activity divergence despite sharing a common pentacyclic core. In head-to-head experiments conducted under identical conditions, cicloxolone sodium (CCX) and carbenoxolone sodium (CBX) produced markedly different antiviral outcomes [1]. At equitoxic or near-equitoxic concentrations, CCX abolished HSV-2 replication whereas CBX did not completely inhibit HSV-1 even at the highest concentration tested [1]. Furthermore, the two compounds induce differing degrees of host cell cytotoxicity across cell lines, meaning that a working concentration optimized for CBX cannot be assumed safe or effective for CCX [1][2]. Clinically, cicloxolone 2% cream demonstrated statistically significant superiority over placebo for both pain resolution (p=0.044) and lesion healing (p=0.023) in genital herpes, whereas carbenoxolone 2% cream in the same trial failed to reach significance against placebo [3]. These divergent efficacy, toxicity, and spectrum profiles confirm that cicloxolone is not interchangeable with carbenoxolone, glycyrrhetinic acid, or other glycyrrhetinic derivatives, and procurement agents should verify the specific compound identity against the intended experimental or clinical protocol.

Cicloxolone Quantitative Differentiation Evidence: Head-to-Head Benchmarks Against Carbenoxolone and Standard-of-Care Antivirals


HSV Infectious Yield Reduction: Cicloxolone Sodium Requires 40% Lower Molar Concentration Than Carbenoxolone Sodium for Equivalent Antiviral Effect

In dose-response experiments performed in parallel under identical culture conditions, 300 µM cicloxolone sodium (CCX) reduced the infectious HSV yield to less than 0.01% of untreated controls—a reduction of >10,000-fold (≥4 log10)—matching the antiviral magnitude achieved by 500 µM carbenoxolone sodium (CBX) [1][2]. CCX therefore delivers equivalent maximal viral suppression at a molar concentration 40% lower than CBX. Moreover, 300 µM CCX completely abolished HSV-2 replication within 24 h, whereas 500 µM CBX failed to completely inhibit HSV-1 replication under the same conditions, indicating that CCX is not merely more potent but also exhibits a qualitatively distinct antiviral ceiling against HSV-2 [1]. The particle-to-plaque-forming-unit (p.f.u.) ratio was also elevated to a greater extent by CCX, reflecting a more profound loss of progeny virion quality [2].

Anti-herpes screening Triterpenoid antiviral potency HSV-1/HSV-2 differential susceptibility

Cicloxolone Retains Full Activity Against Acyclovir-Resistant and Thymidine Kinase-Deficient HSV Mutants

In contrast to nucleoside analogue anti-herpesvirus agents such as acyclovir (ACG), which require viral thymidine kinase (TK)-mediated phosphorylation for activation, cicloxolone sodium does not target viral DNA synthesis. Consequently, HSV mutants resistant to acyclovir (ACG^R), resistant to phosphonoacetic acid (PAA^R), or entirely lacking a functional thymidine kinase gene (TK^-) were found to be as sensitive to CCX inhibition as wild-type virus [1][2]. This was confirmed across both HSV-1 and HSV-2 genetic backgrounds. The triterpenoid drugs appear to be active throughout the entire replication cycle rather than at a single defined step, and post-translational processing by glycosylation and sulphation of both cellular and HSV-induced proteins is strongly inhibited—a mechanism orthogonal to nucleoside-based DNA polymerase inhibition [1].

Acyclovir-resistant HSV Thymidine kinase-independent antivirals Anti-HSV drug resistance

Clinical Efficacy Differential: Cicloxolone 2% Cream Demonstrates Statistically Significant Lesion Healing and Pain Resolution vs. Placebo, Whereas Carbenoxolone Does Not

In a randomized, double-blind, placebo-controlled clinical trial (79 patients, 105 treatment courses, 83 evaluable), cicloxolone 2% sodium cream applied five times daily for up to 7 days produced a statistically significant acceleration in time to disappearance of pain (p=0.044) and time to healing of lesions (p=0.023) compared with placebo [1]. In the same trial, carbenoxolone 2% sodium cream showed some beneficial effect relative to placebo (e.g., similar results at day 5) but failed to reach statistical significance for any endpoint [1]. The only adverse reaction reported was mild erythema with irritation in one patient per treatment group. This is the sole published head-to-head (within-trial) clinical comparison of cicloxolone and carbenoxolone for any indication, and it demonstrates a clear efficacy differential favoring cicloxolone for topical herpes genitalis management [1][2].

Topical anti-herpes clinical trial Herpes genitalis treatment Cicloxolone clinical efficacy

Cicloxolone Demonstrates Quantitatively Graded Antiviral Activity Across Eight Virus Families Spanning DNA and RNA Genomes

Systematic profiling of cicloxolone sodium across viruses from eight different families in tolerant cell lines revealed three distinct sensitivity classes based on infectious yield dose-response curves [1][2]. Class 1 viruses—including vesicular stomatitis virus (VSV, Indiana), Influenza A, equine herpesvirus-1 (EHV-1), and bovine herpesvirus-1 (BHV-1)—exhibited a consistent, progressive CCX dose-dependent reduction in infectious yield of 100-fold to 100,000-fold (2–5 log10) [1]. Class 2 viruses—Bunyamwera, Germiston, Poliovirus-1, Reovirus-3, and Adenovirus-5—showed initial sensitivity (10–100-fold reduction) that plateaued between 100–200 µM CCX, indicating a saturable antiviral mechanism [1]. Plaque reduction assays additionally confirmed high CCX sensitivity for human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) [1]. In contrast, Semliki Forest virus (Class 3) was essentially unaffected by CCX, serving as a negative-control pathogen. While carbenoxolone has been primarily studied against HSV, the breadth of cicloxolone's documented antiviral range across enveloped and non-enveloped, DNA and RNA viruses substantially exceeds that published for its closest triterpenoid analogs [1][2].

Broad-spectrum antiviral Virus family susceptibility profiling Cicloxolone sensitivity classes

Cell Line-Dependent Cytotoxicity of Cicloxolone Enables Tolerant Host Selection for Mechanistic Antiviral Studies

Screening of 18–20 cell lines for tolerance to cicloxolone sodium over 48 h of continuous treatment revealed a clear tripartite classification: eight cell lines were resistant, six were sensitive, and four were intermediate in sensitivity, based on IC50 values and replication indices measured at 300 µM CCX and in drug-free controls [1]. Crucially, Flow 2002 cells (a human embryonic lung fibroblast line) were apparently unaffected by all CCX concentrations tested, enabling antiviral experiments in which cytotoxicity contributed negligibly to the measured antiviral effect [2]. In BHK-21 cells, the antiviral contribution of cytotoxicity was also relatively unimportant at effective antiviral concentrations (300 µM CCX), and incubation with 100 µM CCX for up to 3 days produced reversible growth effects only [2]. This differential cytotoxicity profile contrasts with carbenoxolone, which has been reported to exhibit more pronounced and less cell-line-discriminating cytotoxicity at comparable concentrations [2]. The availability of CCX-tolerant cell lines (e.g., Flow 2002, Vero) that remain permissive for multiple virus families is essential for dissecting CCX's antiviral mechanism from its cytotoxic effects [1].

Cicloxolone cytotoxicity profiling Host cell tolerance screening Triterpenoid selectivity index

Direct Virucidal Activity of Cicloxolone Against Mature Extracellular Vesicular Stomatitis Virus Particles

Cicloxolone sodium possesses a direct, temperature-independent virucidal effect on mature infectious vesicular stomatitis virus (VSV) particles in cell-free suspension. Incubation of VSV with 300 µM CCX reduced the viral titre by approximately 10-fold (1 log10) over 24 h at both 4°C and 37°C [1]. This virucidal component is mechanistically distinct from its intracellular antiviral activities (suppression of secondary transcription, inhibition of viral protein synthesis, and perturbation of Golgi-dependent virion assembly), and was shown to contribute additively to the overall reduction in infectious virus output [1]. The triterpenoid drugs in general exhibit activity against extracellular virus particles, but the contribution is described as relatively small and contributing little to the overall antiviral effect during active replication [2]; however, the virucidal property may become relevant in scenarios where extracellular virus persistence is a concern (e.g., blood product treatment, where cicloxolone has been patented for CMV inactivation) [3].

Virucidal activity VSV inactivation Extracellular virus targeting

Cicloxolone: Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Acyclovir-Resistant HSV Drug Discovery: Reference Compound for Mechanism-Orthogonal Screening Cascades

Cicloxolone is uniquely suited as a positive control and benchmark compound in anti-HSV screening cascades targeting acyclovir-resistant and thymidine kinase-deficient strains. As established in Evidence Item 2, CCX retains full activity against ACG^R, PAA^R, and TK^- HSV mutants without cross-resistance [1]. This contrasts with the complete loss of acyclovir activity against the same mutants and makes cicloxolone an essential comparator for identifying and validating novel anti-HSV agents that operate through non-nucleoside, non-polymerase mechanisms. Screening laboratories should use cicloxolone at 300 µM in Flow 2002 or BHK-21 cells as a positive control that simultaneously validates assay sensitivity for resistant strains and provides a quantitative benchmark (≥4 log10 reduction) against which candidate compounds can be measured [1][2]. Its defined ED50 values against HSV-1 and HSV-2 wild-type and mutant strains serve as internal normalization standards across assay batches.

Broad-Spectrum Antiviral Profiling: Single-Compound Multi-Family Activity Reference

For academic core facilities and industrial antiviral screening groups running panels against diverse virus families, cicloxolone provides a single, well-characterized reference compound with quantitative activity data spanning ≥8 virus families and 14+ virus species [1]. The three-tier sensitivity classification (Class 1: 100–100,000-fold reduction; Class 2: 10–100-fold with plateau; Class 3: unaffected) established by Galt et al. (1990) enables researchers to rapidly categorize novel antiviral candidates by comparing their dose-response profiles against this standardized framework [1][2]. Procurement of cicloxolone for this application eliminates the need to source and validate separate reference inhibitors for each virus family (e.g., ribavirin for RNA viruses, acyclovir for herpesviruses, amantadine for influenza), streamlining multi-target screening logistics. The availability of CCX-tolerant cell lines (Flow 2002, Vero) further simplifies assay design by decoupling antiviral readouts from cytotoxicity artifacts [1].

Topical Anti-HSV Formulation Development: Clinical Benchmark for Herpes Genitalis Efficacy

Cicloxolone remains the only triterpenoid compound with a published randomized controlled clinical trial demonstrating statistically significant superiority over placebo for both pain resolution (p=0.044) and lesion healing (p=0.023) in herpes genitalis [1]. This clinical evidence base makes cicloxolone 2% sodium cream the appropriate positive-control formulation for any new topical anti-herpes product in preclinical or early clinical development. Carbenoxolone, which failed to reach statistical significance in the same trial, cannot serve this benchmarking function [1]. Formulation scientists developing novel topical antiviral dosage forms (creams, gels, patches, nanoparticles) should incorporate cicloxolone as the active pharmaceutical ingredient comparator, referencing the established dosing regimen of 2% concentration applied five times daily for 7 days [1][2]. The favorable tolerability profile (mild erythema in 1 patient per treatment group) further supports its suitability as a clinical benchmark [1].

Golgi-Dependent Viral Assembly Research: Tool Compound for Glycoprotein Trafficking Inhibition

Cicloxolone's well-characterized impairment of Golgi apparatus functions—specifically the transport of viral glycoproteins to the cell surface—makes it a valuable chemical probe for studying Golgi-dependent stages of enveloped virus assembly [1][2]. CCX produces intracellular accumulation of viral glycoprotein G and matrix (M) protein in VSV-infected cells, a phenotype shared with the classical Golgi inhibitors tunicamycin and monensin [1]. The differential sensitivity of CCX across virus families correlates with their dependence on Golgi-mediated glycoprotein processing: viruses whose assembly is Golgi-dependent (Class 1: HSV, VSV, influenza) are highly sensitive to CCX, whereas viruses that assemble elsewhere (Class 3: SFV, which assembles at the plasma membrane) are resistant [2][3]. Researchers studying viral glycoprotein trafficking, envelopment, or egress can use cicloxolone at 50–300 µM in Flow 2002 cells to chemically perturb the Golgi compartment without the confounding cytotoxicity that limits the utility of brefeldin A or monensin in longer-term experiments, as CCX cytotoxicity is negligible in this cell line [3].

Quote Request

Request a Quote for Cicloxolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.